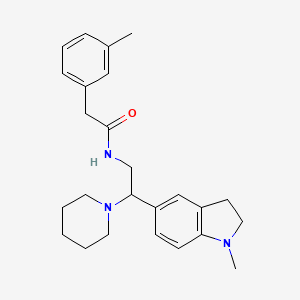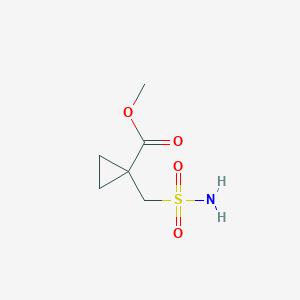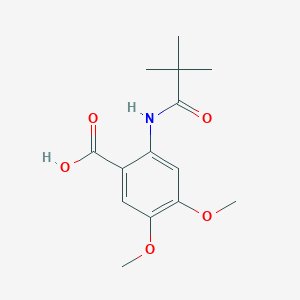![molecular formula C19H17N5OS2 B2798867 2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034560-17-1](/img/structure/B2798867.png)
2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzothiazole moiety, which is a heterocyclic compound that has been found to have various biological activities . It also contains a triazole ring, which is another type of heterocycle that is often used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including those structurally related to the compound of interest, have shown promise as potential antitumor agents. The structural simplicity of the benzothiazole nucleus and its ability to serve as a ligand for various biomolecules have driven significant interest in the development of chemotherapeutic agents based on this scaffold. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, and, most notably, antitumor properties. The 2-arylbenzothiazoles, in particular, are under development for their anticancer potential, highlighting the importance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini, & Malik, 2015; Ahmed et al., 2012).
Antimicrobial and Anti-inflammatory Applications
Benzothiazole and its derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. These compounds, through various synthetic methodologies, have been designed to enhance these biological activities, indicating their potential as therapeutic agents against microbial infections and inflammation. The review by Sumit, Kumar, & Mishra, 2020, further emphasizes the pharmacological importance of benzothiazole derivatives, including their antimicrobial and anti-inflammatory properties.
Antioxidant Applications
The synthesis and pharmacological evaluation of benzofused thiazole derivatives, including their in vitro antioxidant activities, demonstrate the potential of these compounds as alternative antioxidant agents. The antioxidant activity of these compounds against various reactive species highlights their therapeutic potential in managing oxidative stress-related conditions (Raut et al., 2020).
Molecular Docking Studies
Molecular docking studies of benzothiazole derivatives provide insights into their potential as anti-inflammatory and antioxidant agents by determining their probable binding models. These studies help in understanding the interaction mechanisms of these compounds with biological targets, further validating their therapeutic potential (Raut et al., 2020).
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-18(13-26-19-23-15-8-4-5-9-17(15)27-19)22-16(12-24-20-10-11-21-24)14-6-2-1-3-7-14/h1-11,16H,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDJKBSYIHIJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
